molecular formula C15H18N6O B112674 6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 492457-03-1

6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B112674
M. Wt: 298.34 g/mol
InChI Key: DHINARXJUHIUTC-UHFFFAOYSA-N
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Description

The compound “6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including an amino group, a pyrazole ring, and a pyrano ring . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antiviral Properties

6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been used as a precursor for synthesizing various pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives. Some of these derivatives have shown antiviral properties, specifically against the Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Structural Studies

The compound 6-amino-3,3’-dimethyl-5’-oxo-1,1’-diphenylspiro[pyrano[2,3c]pyrazole-4(1H),4’-[2]-pyrazoline]-5-carbonitrile has been structurally analyzed through X-ray crystallography, highlighting its importance in structural studies and the understanding of molecular interactions (Guard & Steel, 2001).

Anticancer Activity

A series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized and identified as potent anticancer agents. The synthesis was carried out through a one-pot, four-component condensation reaction, indicating the compound's significance in developing new anticancer drugs (Nikalje et al., 2016).

Green Chemistry and Eco-friendly Synthesis

Research has focused on developing green and eco-friendly methods for synthesizing 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitriles, emphasizing the compound's role in sustainable chemical processes. For instance, a catalyst-free synthesis in an aqueous medium has been reported, showcasing the potential of water as a green solvent in organic synthesis (Bihani et al., 2013).

Building Blocks in Synthetic Organic Chemistry

6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles serve as crucial building blocks in synthetic organic chemistry, used for developing various biologically important heterocyclic compounds. This underlines the compound's versatility and importance in creating complex molecular structures (Patel, 2017).

properties

IUPAC Name

6-amino-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-5-21-9(4)11(8(3)20-21)13-10(6-16)14(17)22-15-12(13)7(2)18-19-15/h13H,5,17H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINARXJUHIUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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